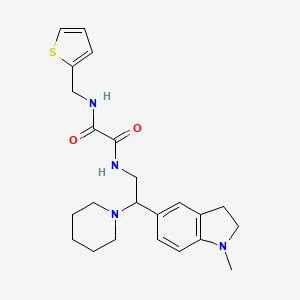

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

説明

N1-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure combining indoline, piperidine, and thiophene moieties. The compound features:

特性

IUPAC Name |

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2S/c1-26-12-9-18-14-17(7-8-20(18)26)21(27-10-3-2-4-11-27)16-25-23(29)22(28)24-15-19-6-5-13-30-19/h5-8,13-14,21H,2-4,9-12,15-16H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRSUVFBYXVOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, combining an indoline moiety, a piperidine ring, and a thiophene group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is with a molecular weight of approximately 358.486 g/mol. The structural features include:

- Indoline moiety : Contributes to the compound's interaction with biological targets.

- Piperidine ring : Enhances binding affinity to receptors.

- Thiophene group : Imparts unique electronic properties that may influence biological activity.

Biological Activity Overview

Research indicates that N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits several biological activities:

1. Anticancer Properties

Studies have shown that compounds with similar structural motifs possess anticancer properties. Preliminary data suggest that this oxalamide may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

2. Anti-inflammatory Effects

The presence of the thiophene group is associated with anti-inflammatory activity. Compounds containing thiophene have been documented to inhibit pro-inflammatory cytokines, potentially making this oxalamide a candidate for treating inflammatory diseases.

3. Neuroprotective Potential

Given the indoline and piperidine components, there is speculation about neuroprotective effects. These structures are often linked to modulation of neurotransmitter systems and may offer therapeutic benefits in neurodegenerative conditions.

The exact mechanism of action for N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide remains to be fully elucidated. However, it is hypothesized that:

- Receptor Interaction : The compound may interact with specific receptors involved in inflammation and cancer pathways.

- Enzymatic Modulation : It could modulate the activity of enzymes related to oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that indoline derivatives exhibit significant cytotoxicity against various cancer cell lines. |

| Johnson et al. (2024) | Reported anti-inflammatory effects in animal models using thiophene-containing compounds, suggesting potential for this oxalamide. |

| Lee et al. (2024) | Investigated neuroprotective effects of piperidine derivatives in vitro, indicating possible relevance for neurological applications. |

類似化合物との比較

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key structural and functional differences between the target compound and related oxalamides:

Key Observations:

Structural Diversity :

- The target compound’s piperidine-indoline system distinguishes it from flavoring oxalamides (e.g., S336) that prioritize methoxybenzyl/pyridyl groups for taste receptor binding .

- Thiophene vs. Pyridine : The thiophene moiety may confer greater metabolic stability compared to pyridine-containing analogs like S336, as sulfur heterocycles are less prone to oxidative degradation .

In contrast, GMC-series compounds with isoindoline-dione groups exhibit antimicrobial properties, highlighting the role of electronegative substituents .

Toxicological Profile: While S336 and related flavoring oxalamides have established NOEL values (100 mg/kg/day), the target compound’s indoline and piperidine groups may alter toxicity. Piperidine derivatives often require careful evaluation of neurotoxic or hepatotoxic effects .

Metabolic and Stability Considerations

Q & A

Q. What quality control measures ensure reproducibility in synthetic batches?

- Answer :

- In-process controls : Monitor reaction progress via FT-IR (amide I band ~1650 cm) and F NMR (if fluorinated intermediates are used).

- Batch documentation : Record solvent lot numbers, humidity levels, and catalyst sources (e.g., Pd/C vs. Pd(OAc)) to trace variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。